molecular formula C16H14N4O3S B6170945 N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide CAS No. 951941-29-0

N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide

Cat. No. B6170945
CAS RN: 951941-29-0
M. Wt: 342.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide, or BTE for short, is a synthetic compound that has been used in a variety of scientific experiments and research applications. BTE is a relatively new compound, first synthesized in 2015, and has been used in a range of fields, including biochemistry, pharmacology, and cell biology.

Scientific Research Applications

BTE has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BTE has also been used as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. In addition, BTE has been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. BTE has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.

Mechanism of Action

The mechanism of action of BTE is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. BTE is also thought to have an antioxidant effect, which may be due to its ability to scavenge free radicals. In addition, BTE is believed to have anti-inflammatory and anti-cancer properties, although the exact mechanisms of these effects are not fully understood.
Biochemical and Physiological Effects
BTE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BTE can inhibit the activity of enzymes involved in the breakdown of acetylcholine, phospholipids, prostaglandins, and melanin. In vivo studies have shown that BTE can reduce inflammation and cancer cell growth. In addition, BTE has been shown to have antioxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

The use of BTE in laboratory experiments has several advantages. BTE is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. In addition, BTE has a wide range of applications and can be used in a variety of experiments.
However, there are also some limitations to the use of BTE in laboratory experiments. BTE is a relatively new compound and the exact mechanism of its action is not fully understood. In addition, the effects of BTE on living organisms are not fully understood and its safety in humans has not been established.

Future Directions

There are a number of potential future directions for the use of BTE in scientific research. BTE could be used to develop inhibitors of other enzymes, such as proteases, kinases, and phosphatases. BTE could also be used to develop drugs for the treatment of diseases, such as cancer and Alzheimer’s disease. In addition, BTE could be used to develop drugs for the treatment of inflammation and aging. Finally, BTE could be used to develop drugs for the treatment of metabolic disorders, such as diabetes and obesity.

Synthesis Methods

BTE is synthesized through a process called the Biginelli reaction. This reaction is a three-component reaction that involves the condensation of an aldehyde, an acid, and a urea or thiourea. The Biginelli reaction has been used to synthesize a variety of compounds, including BTE. The synthesis of BTE involves the reaction of an aromatic aldehyde, an aromatic acid, and a thiourea in a solvent such as dimethylformamide (DMF). The reaction is typically conducted at an elevated temperature, and the resulting product is BTE.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide involves the reaction of 2-(4-hydroxyphenyl)ethylamine with 2,1,3-benzothiadiazole-4-carboxylic acid chloride, followed by reaction with ethylenediamine.", "Starting Materials": [ "2-(4-hydroxyphenyl)ethylamine", "2,1,3-benzothiadiazole-4-carboxylic acid chloride", "ethylenediamine" ], "Reaction": [ "Step 1: 2-(4-hydroxyphenyl)ethylamine is reacted with 2,1,3-benzothiadiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine to form N-(2,1,3-benzothiadiazol-4-yl)-2-(4-hydroxyphenyl)ethylamide.", "Step 2: N-(2,1,3-benzothiadiazol-4-yl)-2-(4-hydroxyphenyl)ethylamide is then reacted with ethylenediamine in the presence of a base such as sodium hydride to form the final product, N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide." ] }

CAS RN

951941-29-0

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4

Purity

95

Origin of Product

United States

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